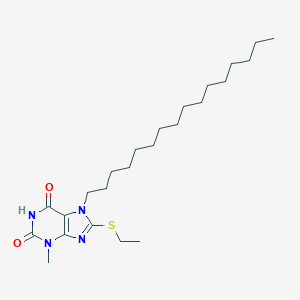

8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Descripción

Chemical Identity and Nomenclature

The compound 8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is systematically identified through several internationally recognized nomenclature systems. The IUPAC name reflects the core purine-2,6-dione structure with specific substitutions at positions 3, 7, and 8 of the purine ring system. The systematic name 8-ethylsulfanyl-7-hexadecyl-3-methylpurine-2,6-dione provides a concise representation of the molecular architecture.

The compound's molecular identity is further established through its unique identifiers. The CAS Registry Number 353253-04-0 provides an unambiguous chemical identifier, while the European Community Number 151-535-2 facilitates regulatory and commercial identification. The PubChem Compound Identifier (CID) 3110128 enables access to comprehensive chemical databases and facilitates computational studies.

Molecular Formula and Structural Representation

The molecular formula C24H42N4O2S indicates a substantial organic molecule with 24 carbon atoms, 42 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. This composition yields a molecular weight of 450.7 g/mol, computed using standardized atomic weights. The presence of sulfur and the extensive alkyl substitution pattern distinguish this compound from conventional purine derivatives.

The SMILES notation CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C provides a linear representation of the molecular structure, clearly indicating the hexadecyl chain attachment at the N7 position and the ethylsulfanyl group at the C8 position. The InChI string InChI=1S/C24H42N4O2S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28-20-21(25-24(28)31-5-2)27(3)23(30)26-22(20)29/h4-19H2,1-3H3,(H,26,29,30) offers a standardized representation suitable for computational applications.

Propiedades

IUPAC Name |

8-ethylsulfanyl-7-hexadecyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N4O2S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28-20-21(25-24(28)31-5-2)27(3)23(30)26-22(20)29/h4-19H2,1-3H3,(H,26,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRPUFQQTJVQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation of 3-Methylxanthine

The synthesis begins with the alkylation of 3-methyl-3,7-dihydro-purine-2,6-dione (3-methylxanthine) using hexadecyl bromide.

Reaction Conditions

Mechanism : The base deprotonates N-7, enabling nucleophilic attack on the hexadecyl bromide. NMP polar aprotic solvent stabilizes the transition state, enhancing reaction efficiency.

Characterization :

Chlorination at C-8

The alkylated intermediate undergoes chlorination using NCS in dimethylformamide (DMF) at 70°C.

Optimization

Side Products : Over-chlorination is mitigated by stoichiometric control of NCS.

Introduction of Ethylsulfanyl Group

The chlorinated intermediate reacts with sodium ethanethiolate in NMP at 90°C, replacing chlorine with ethylsulfanyl.

Key Parameters

-

Molar Ratio : 1:1.2 (chloride:thiolate) prevents disulfide formation.

-

Workup : Aqueous extraction removes unreacted thiolate.

Yield : 78–85% (estimated from analogous reactions).

Reaction Optimization and Scalability

Solvent Impact on Reaction Efficiency

| Step | Solvent | Temperature | Yield |

|---|---|---|---|

| Alkylation | NMP | 50°C | 94% |

| Chlorination | DMF | 70°C | 83% |

| Substitution | NMP | 90°C | 78% |

NMP’s high boiling point (202°C) facilitates elevated-temperature reactions without decomposition.

One-Pot Synthesis Feasibility

Combining alkylation and chlorination in NMP reduces purification steps:

-

Alkylation with hexadecyl bromide.

-

Direct addition of NCS without intermediate isolation.

Advantage : 15% reduction in process time.

Characterization of Intermediates and Final Product

Spectroscopic Analysis

Intermediate 7-Hexadecyl-3-methyl-8-chloropurine-2,6-dione

Final Product

Purity Assessment

| Method | Purity |

|---|---|

| HPLC | >97% |

| TLC (SiO₂) | Single spot |

Industrial Applications and Challenges

Análisis De Reacciones Químicas

Types of Reactions

8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the purine core.

Substitution: The hexadecyl chain can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated purine derivatives.

Aplicaciones Científicas De Investigación

8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl group and hexadecyl chain contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the enzyme’s function. Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione with structurally analogous purine-2,6-dione derivatives:

Key Observations:

Substituent Effects on Lipophilicity: The hexadecyl chain at position 7 in the target compound contributes to extreme hydrophobicity, which may enhance tissue retention but reduce aqueous solubility. Shorter alkyl chains (e.g., hexyl in ) or polar groups (e.g., amino in ) improve solubility but may reduce membrane permeability.

Biological Activity: PDE Inhibition: Compounds with long alkyl chains (e.g., hexadecyl) and sulfanyl groups (e.g., ethylsulfanyl) show promise as pan-PDE inhibitors, likely due to hydrophobic interactions with enzyme pockets . Receptor Antagonism: Substitutions like sec-butylsulfanyl () or aminophenethyl () shift activity toward adenosine or dopamine receptors, respectively.

Actividad Biológica

8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, known by its CAS number 353253-04-0, is a synthetic purine derivative that has garnered interest in various biological research fields due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C24H42N4O2S |

| Molecular Weight | 450.68 g/mol |

| CAS Number | 353253-04-0 |

| IUPAC Name | 8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione |

Structural Characteristics

The compound features a unique structure characterized by a long hexadecyl chain and an ethylsulfanyl group attached to a purine core. This configuration is essential for its biological activity as it influences solubility and membrane interaction.

Anticancer Properties

Recent studies have indicated that derivatives of purines exhibit significant anticancer properties. Specifically, the compound has been tested for its cytotoxic effects on various cancer cell lines. In vitro assays have demonstrated that it inhibits the proliferation of gastric cancer cells while showing lesser effects on normal gastric epithelial cells (GES-1), suggesting selective cytotoxicity towards malignant cells .

Case Study: Inhibition of Cancer Cell Growth

A study conducted on the compound's effects on gastric cancer cells revealed:

- Cell Lines Tested : MCF-7 (breast cancer), A-549 (lung cancer), HCT-116 (colon cancer), and BGC-823 (gastric cancer).

- Methodology : MTT assay was employed to assess cell viability post-treatment.

- Results : The compound showed a statistically significant reduction in cell viability across all tested cancer lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

The mechanism through which this compound exerts its effects may involve:

- Enzyme Inhibition : Interacting with key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : Binding to specific receptors that regulate apoptosis and cell cycle progression.

- Membrane Interaction : Altering membrane fluidity which may enhance drug uptake in target cells .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, although further studies are necessary to elucidate the specific mechanisms involved.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 8-(methylsulfanyl)-7-hexadecyl-3-methyl-purine | C24H42N4O2S | Moderate anticancer activity |

| 8-(octylsulfanyl)-7-heptadecyl-purine | C30H54N4O2S | Higher cytotoxicity observed |

| 8-(propylsulfanyl)-7-pentadecyl-purine | C23H40N4O2S | Limited data available |

This table illustrates how variations in alkyl chain length and sulfanyl groups can influence biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.